molecular formula C17H13ClN2O B14865716 3-(4-Chlorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde

3-(4-Chlorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B14865716
M. Wt: 296.7 g/mol
InChI Key: QCTBJSSPWABBHS-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group, a tolyl group, and a pyrazole ring with an aldehyde functional group

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate chalcones with hydrazine in the presence of a catalyst. The reaction is carried out under reflux conditions in absolute ethanol, followed by crystallization to obtain the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(4-Chlorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-Chlorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

3-(4-Chlorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives such as:

Properties

Molecular Formula

C17H13ClN2O

Molecular Weight

296.7 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(2-methylphenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C17H13ClN2O/c1-12-4-2-3-5-16(12)20-10-14(11-21)17(19-20)13-6-8-15(18)9-7-13/h2-11H,1H3

InChI Key

QCTBJSSPWABBHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=O

Origin of Product

United States

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